![molecular formula C20H30FN3O9 B601190 5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine CAS No. 1262133-68-5](/img/structure/B601190.png)
5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
描述
Capecitabine impurity.
生物活性
5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine, also known as a derivative of cytidine, is a compound of significant interest in pharmacological research. This compound is primarily recognized as an impurity of Capecitabine, an anti-cancer drug, and has been studied for its biological activity, particularly in the context of cancer treatment.
- Molecular Formula : C20H30FN3O9
- Molecular Weight : 475.5 g/mol
- CAS Number : 1262133-68-5
- IUPAC Name : pentyl N-[1-[(2R,3R,4S,5R)-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Biological Activity
The biological activity of this compound is primarily examined through its interaction with cancer cells and its potential as a therapeutic agent. The following sections summarize key findings from various studies.
- Inhibition of Tumor Growth : Studies indicate that this compound exhibits cytotoxic effects on a range of cancer cell lines. The compound is believed to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Synergistic Effects : Research has shown that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy. For instance, it has been tested alongside traditional nucleoside analogs to assess potential synergistic effects against resistant cancer strains .
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : A study involving human colorectal cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating moderate potency.
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
1 | Colorectal Cancer | 15 | Significant reduction in viability |
2 | Breast Cancer | 20 | Induced apoptosis observed |
- Case Study 2 : Another investigation focused on breast cancer cell lines where the compound was administered in conjunction with doxorubicin. Results indicated a decrease in IC50 for doxorubicin when combined with the cytidine derivative, suggesting enhanced therapeutic efficacy .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Selectivity for Cancer Cells : The compound displays selective toxicity towards cancerous cells while exhibiting minimal effects on normal cells. This selectivity is crucial for reducing side effects associated with chemotherapy .
- Mechanisms of Resistance : Studies have also explored how cancer cells develop resistance to nucleoside analogs and how this compound might overcome such resistance mechanisms by altering metabolic pathways involved in drug activation and detoxification .
科学研究应用
Cytotoxic Effects on Cancer Cells
Research indicates that this compound demonstrates cytotoxic properties against various cancer cell lines. It appears to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Inhibition of Tumor Growth : Studies have shown that treatment with this compound results in a significant reduction in cell viability across different cancer types.
Synergistic Effects with Chemotherapeutics
The compound has been evaluated for its potential to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For instance, it has been tested alongside traditional nucleoside analogs to assess synergistic effects against resistant cancer strains.
Selectivity for Cancer Cells
One of the most critical findings is the compound's selective toxicity towards cancerous cells while exhibiting minimal effects on normal cells. This selectivity is essential for reducing the side effects typically associated with chemotherapy.
Mechanisms of Resistance
Studies have explored how cancer cells develop resistance to nucleoside analogs and how this compound might overcome such resistance by altering metabolic pathways involved in drug activation and detoxification.
Case Studies
Several case studies have documented the effects of this compound:
Case Study 1: Colorectal Cancer
A study involving human colorectal cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating moderate potency.
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
1 | Colorectal Cancer | 15 | Significant reduction in viability |
2 | Breast Cancer | 20 | Induced apoptosis observed |
Case Study 2: Breast Cancer
Another investigation focused on breast cancer cell lines where the compound was administered in conjunction with doxorubicin. Results indicated a decrease in IC50 for doxorubicin when combined with the cytidine derivative, suggesting enhanced therapeutic efficacy.
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
- Mechanism Insights : The compound's ability to induce apoptosis has been linked to its interference with DNA synthesis pathways.
- Combination Therapy : Enhanced efficacy when used with other chemotherapeutics has been documented, making it a candidate for further clinical evaluation.
属性
IUPAC Name |
pentyl N-[1-[(2R,3R,4S,5R)-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTELESLWOUWJLQ-QGGDVEHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O[C@@H]3[C@@H]([C@@H]([C@H](O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262133-68-5 | |
Record name | 5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-DEOXY-3'-O-(5-DEOXY-.ALPHA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER87HY9XV0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。